3-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)butanamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole compounds has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-oxo-N-(pyrimidin-2-yl)butanamide, a closely related compound to 3-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)butanamide, has been utilized in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives linked to a pyrimidine ring. These synthesized products have been evaluated for antimicrobial activity and have shown moderate effectiveness against various microorganisms. This indicates potential applications in developing antimicrobial agents and contributes to the broader understanding of the chemical framework's utility in medicinal chemistry (Farag, Kheder, & Mabkhot, 2009).
Insecticidal and Antibacterial Potential
Another study explored the synthesis of pyrimidine-linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation. These compounds were then evaluated for their insecticidal and antibacterial potential, demonstrating the versatility of this chemical backbone in producing agents with significant biological activities. Such findings are crucial for the development of new insecticides and antibacterial compounds, providing a foundation for further research in these areas (Deohate & Palaspagar, 2020).
Metabolism and Drug Modification
A related compound, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, was studied for its potential as an antagonist of the androgen receptor with promising in vivo tumor growth inhibition in prostate cancer. However, its rapid metabolism mediated by aldehyde oxidase (AO) posed challenges. Research into modifying the imidazo[1,2-a]pyrimidine moiety to reduce AO-mediated oxidation provides valuable insights into drug design and development, particularly in enhancing drug stability and efficacy (Linton et al., 2011).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds containing an imidazole ring are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is a highly soluble compound in water and other polar solvents, which may influence the bioavailability of this compound .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)butanamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in various biological activities, including antibacterial, anti-inflammatory, and antitumor activities . This compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like histidine kinases, which play a role in signal transduction. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the activity of the enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can affect mitochondrial function and energy production.
Properties
IUPAC Name |
3-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(2)6-12(19)17-11-7-15-13(16-8-11)18-5-4-14-10(18)3/h4-5,7-9H,6H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPJKWQBZSFXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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